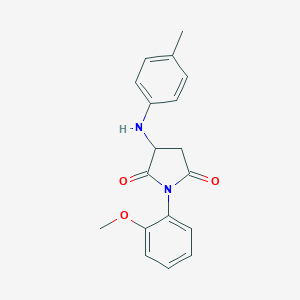

![molecular formula C23H18N2O3 B379770 2-(2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 326889-61-6](/img/structure/B379770.png)

2-(2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This is a bioactive natural scaffold that has been used for plant disease management . It’s also found in many natural products and pharmacologically active compounds .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the Castagnoli–Cushman reaction . Other methods include the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, and metal-catalyzed protocols by C−H activation .Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been characterized by IR, 1H NMR, 13C NMR, and HRMS . The crystal structures of some compounds have been characterized by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolin-1(2H)-one derivatives are diverse. They include asymmetric [4+2]-cyclization processes , dehydrogenative C-N bond formation , and various other reactions .科学研究应用

Diversity-Oriented Synthesis

This compound can be used in diversity-oriented synthesis (DOS) strategies to create a variety of structurally complex and diverse molecular architectures from simple starting materials. The DOS approach is particularly valuable in drug discovery and development, as it allows for the rapid generation of compound libraries with potential biological activity .

Heterocyclic Chemistry

The quinoline and isoquinoline moieties present in the compound are fundamental structures in heterocyclic chemistry. These structures are found in many natural products and pharmaceuticals. The compound could serve as a key intermediate in the synthesis of various heterocyclic compounds, which are often used in medicinal chemistry for their biological activities .

Biocatalysis

In the field of biocatalysis, this compound could be used as a substrate for enzymatic reactions to produce chiral intermediates. These chiral intermediates are crucial for the synthesis of enantioselective pharmaceuticals, which can have improved efficacy and reduced side effects compared to their racemic mixtures .

High-Boiling Solvent Applications

Due to the structural similarity with quinoline, which is a high-boiling solvent, this compound might also find use as a solvent in chemical reactions that require high temperatures. Its stability and boiling point could make it suitable for various industrial applications where such solvents are needed .

Chemosensor Development

The compound’s unique structure could be exploited in the development of chemosensors. Chemosensors are molecules that change their physical properties in response to the presence of specific ions or molecules, and they are used in environmental monitoring, diagnostics, and industrial process control .

Antileishmanial Research

There is potential for this compound to be used in the synthesis of derivatives with antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and finding new treatments is an ongoing area of research. The compound could be modified to enhance its activity against the Leishmania species .

未来方向

The future directions for research on 3,4-dihydroisoquinolin-1(2H)-one derivatives could involve further exploration of their bioactive properties, development of more potent derivatives, and investigation of their mechanisms of action . The development of new synthetic methodologies could also be a promising area of research .

属性

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-20(24-13-5-9-15-6-1-2-12-19(15)24)14-25-22(27)17-10-3-7-16-8-4-11-18(21(16)17)23(25)28/h1-4,6-8,10-12H,5,9,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBQHFLZWZCLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)

![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)

![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)

![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)

![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)

![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)

![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)

![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)

![2-(3-Benzoimidazol-1-yl-3-oxo-propyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B379698.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B379700.png)

![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)